2,5-Dimethoxy-2,5-dihydrofuran

Übersicht

Beschreibung

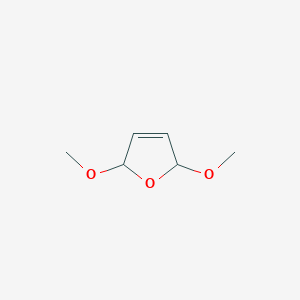

2,5-Dimethoxy-2,5-dihydrofuran is an organic compound with the molecular formula C6H10O3. It is characterized by its furan ring structure with two methoxy groups attached at the 2 and 5 positions. This compound is known for its presence in various natural products and is a colorless liquid at room temperature .

Synthetic Routes and Reaction Conditions:

Photocatalytic Biomass Furan Method: This method involves the use of biomass furan and methanol as raw materials.

Electrolytic Method: In this method, furan is subjected to electrolytic oxidation in a methanol solution. The reaction is carried out in an electrolytic cell with methanol and ammonium bromide. The solution is cooled to 0°C, and furan is added. The electrolytic cell is then sealed and further cooled to -5°C. An electric current is applied, and the voltage is gradually increased to around 15V, with a current of 40-45A.

Industrial Production Methods:

- The photocatalytic method is considered more efficient and environmentally friendly compared to traditional methods. It significantly reduces production costs and avoids environmental pollution, making it suitable for industrial-scale production .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of hydrochloric acid to form 2-hydroxy-1,4-butanedial.

Hydrogenation: The compound can be hydrogenated to form butanedial.

Diels-Alder Reaction: It can participate in Diels-Alder reactions with various dienes to form adducts.

Common Reagents and Conditions:

Hydrochloric Acid: Used for hydrolysis reactions.

Hydrogen Gas: Used for hydrogenation reactions.

Dienes: Used in Diels-Alder reactions.

Major Products:

2-Hydroxy-1,4-butanedial: Formed from hydrolysis.

Butanedial: Formed from hydrogenation.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Antibacterial Properties

Recent studies have highlighted the potential of iodine-functionalized 2,5-dimethoxy-2,5-dihydrofuran (DHFI) as an antibacterial agent. In vitro experiments demonstrated that DHFI crosslinked with whey protein-derived carbon nanodots (WCND) exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The WCND-DHFI complex achieved a bacterial viability loss of 99.996% and 99.999% for gram-positive and gram-negative strains, respectively, showcasing its effectiveness as a cytocompatible and hemocompatible material for antibacterial applications .

Bone Tissue Engineering

DHF has also been employed in bone tissue engineering. A study demonstrated that chitosan fibers crosslinked with DHF exhibited enhanced mechanical properties and stability against enzymatic degradation. The crosslinked fibers facilitated higher cellular proliferation and adhesion, resulting in improved osteogenesis in human bone marrow-derived mesenchymal stem cells (hMSCs). In vivo studies indicated successful integration with host tissues and significant bone regeneration capabilities in rabbit models .

Synthetic Chemistry Applications

Synthetic Equivalent in Reactions

DHF serves as a synthetic equivalent of 3-formyl propionate in Pictet-Spengler reactions involving 2-aryl ethylamines. This application highlights its role as a valuable intermediate in organic synthesis, allowing chemists to create complex structures efficiently .

Electrochemical Applications

A notable application of DHF is its use in electrochemical processes. Research demonstrated the self-supported paired electrosynthesis of DHF using a thin-layer flow cell without the need for intentionally added supporting electrolytes. This method enhances the efficiency of synthesizing DHF while minimizing waste .

Material Science Applications

Crosslinking Agents

DHF is utilized as a crosslinking agent to enhance the properties of various polymeric materials. For instance, its ability to form imine linkages has been exploited to improve the mechanical strength and hydrophobicity of chitosan fibers, making them suitable for biomedical applications such as scaffolding for tissue engineering .

Fuel Cell Technologies

In fuel cell research, DHF has been investigated as a component that could potentially improve the performance of fuel cells by acting as a solvent or reactant in various electrochemical reactions. Its properties can influence the efficiency and effectiveness of energy conversion processes .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2,5-dimethoxy-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. For example, in the Diels-Alder reaction, it acts as a dienophile, reacting with dienes to form adducts. The methoxy groups at the 2 and 5 positions enhance its reactivity by stabilizing the transition state during the reaction .

Vergleich Mit ähnlichen Verbindungen

2,5-Dihydro-2,5-dimethoxyfuran: Another name for the same compound.

2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]-3-nonene: A compound that can participate in similar Diels-Alder reactions.

Uniqueness:

- The presence of two methoxy groups at the 2 and 5 positions makes 2,5-dimethoxy-2,5-dihydrofuran unique in its reactivity and stability. These groups enhance its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

2,5-Dimethoxy-2,5-dihydrofuran (DHF) is a synthetic compound derived from furan, characterized by two methoxy groups attached to a dihydrofuran ring. This compound has garnered attention for its potential biological activities, including antibacterial properties and applications in tissue engineering. This article provides a comprehensive overview of the biological activity of DHF, supported by relevant research findings and case studies.

Antibacterial Activity

Recent studies have demonstrated that iodine-functionalized derivatives of DHF exhibit significant antibacterial properties. A study involving crosslinked whey protein-derived carbon nanodots (WCND) with DHF showed enhanced antibacterial activity against both gram-positive and gram-negative bacteria. The WCND-DHF composite achieved a remarkable 99.996% and 99.999% reduction in bacterial viability for gram-positive and gram-negative strains, respectively, over a period of six hours . The mechanism underlying this antibacterial effect was linked to reactive oxygen species (ROS) generation, leading to oxidative damage to bacterial cells .

Tissue Engineering Applications

DHF has also been explored in the field of tissue engineering. Crosslinked chitosan fibers using DHF have demonstrated improved mechanical properties such as tensile strength and stiffness, which are crucial for bone regeneration applications. In vitro studies indicated that these crosslinked fibers facilitated higher cellular proliferation and adhesion compared to uncrosslinked fibers. Specifically, human bone marrow-derived mesenchymal stem cells (hMSCs) showed enhanced osteogenic differentiation on DHF-treated substrates, evidenced by increased alkaline phosphatase activity and calcium deposition .

The biological activity of DHF can be attributed to its ability to interact with various biological targets through several mechanisms:

- Oxidative Stress Induction : The generation of ROS leads to lipid peroxidation and DNA damage in bacterial cells, contributing to its bacteriostatic effects .

- Cellular Interactions : The physical properties of DHF-modified materials enhance protein adsorption, which is critical for cell attachment and proliferation in tissue engineering contexts .

Case Study 1: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of WCND-DHF against standard bacterial strains showed that the composite not only inhibited growth but also caused structural damage to bacterial cells as observed via electron microscopy. The study concluded that the covalent modification with DHF significantly improved the antimicrobial properties of the carbon nanodots .

Case Study 2: Bone Regeneration

In an animal model studying bone defects in rabbit femurs treated with DHF-crosslinked chitosan fibers, there was a marked improvement in bone healing rates compared to control groups. Histological analysis revealed increased new bone formation and integration with surrounding tissues, indicating the potential of DHF in regenerative medicine .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Analyse Chemischer Reaktionen

Electrophilic Additions

Electrophilic addition reactions are significant for 2,5-dimethoxy-2,5-dihydrofuran due to the presence of the double bonds in the furan ring. The following reactions have been observed:

-

Halogenation : The compound can react with halogens (e.g., bromine or chlorine) to form halogenated products. This reaction typically occurs at the double bond sites of the furan ring, resulting in products such as dibromodihydrofuran derivatives.

-

Acetoxylation : Using lead tetraacetate, acetoxy groups can be added to the furan nucleus through a 1,4-addition mechanism. This reaction produces 2,5-diacetoxy-2,5-dihydrofuran .

Hydrolysis and Dehydration Reactions

Hydrolysis reactions can convert this compound into various hydroxylated products:

-

Hydrolysis : Under acidic or basic conditions, hydrolysis can yield 2-hydroxy-5-methoxyfuran derivatives. This reaction often involves the cleavage of the ether bonds in the methoxy groups.

-

Dehydration : When heated or treated with dehydrating agents, the compound can lose water to form more stable cyclic ethers or other derivatives.

Oxidation Reactions

Oxidative transformations are also crucial for modifying this compound:

-

Oxidation with Permanganate : Treatment with potassium permanganate can oxidize the methoxy groups to form corresponding aldehydes or carboxylic acids.

-

Electrochemical Oxidation : Recent studies have explored electrochemical methods for synthesizing derivatives like 2,5-dicarboxy-2,5-dihydrofuran through controlled oxidation processes .

Reduction Reactions

Reduction reactions are essential for synthesizing related compounds:

-

Catalytic Hydrogenation : Using Raney nickel as a catalyst under hydrogen gas can reduce this compound to yield saturated tetrahydrofuran derivatives.

Eigenschaften

IUPAC Name |

2,5-dimethoxy-2,5-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-7-5-3-4-6(8-2)9-5/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFWXFIWDGJRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870505 | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethoxy-2,5-dihydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

332-77-4 | |

| Record name | 2,5-Dimethoxy-2,5-dihydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-2,5-dimethoxyfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 332-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2,5-dimethoxyfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIHYDRO-2,5-DIMETHOXYFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31695LI9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-Dimethoxy-2,5-dihydrofuran?

A1: this compound has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: How is the structure of this compound confirmed spectroscopically?

A: Various spectroscopic techniques are employed to characterize DHF. 1H NMR and mass spectroscopy are used to confirm the incorporation of iodine in DHF derivatives. [] Similarly, 13C NMR and energy-dispersive X-ray spectroscopy verify the cross-linking of chitosan with iodinated DHF. []

Q3: Can DHF be used in aqueous systems?

A: Yes, DHF is frequently used in aqueous systems, particularly as a crosslinking agent for polymers like chitosan and polyvinyl alcohol. [, , ]

Q4: How does pH affect DHF's reactivity?

A: DHF's crosslinking activity with chitosan is pH-dependent. The reaction occurs most effectively in acidic conditions (pH 1.4-4.5). At higher pH values, rapid gelation is hindered due to the crosslinking reaction's requirement for low pH. []

Q5: Is DHF stable at elevated temperatures?

A: DHF exhibits temperature-dependent reactivity. While stable at room temperature, it becomes active as a cross-linking agent for chitosan at elevated temperatures, leading to a transition from liquid-like to solid-like behavior in suspensions. []

Q6: How is DHF used in organic synthesis?

A: DHF serves as a valuable synthon in various organic reactions. For instance, it acts as a synthetic equivalent of 3-formyl alkylpropionate in Pictet-Spengler type reactions, leading to the formation of arylindolizidinones. [] DHF is also a key reagent in synthesizing γ-ketoesters via double bond migration, facilitated by a ruthenium hydride complex, followed by acidic hydrolysis. []

Q7: Can DHF be used to synthesize heterocyclic compounds?

A: Yes, DHF is a valuable precursor in the synthesis of various heterocyclic systems. For example, it reacts with Morita–Baylis–Hillman cinnamyl alcohols via a Heck reaction to yield 1,4-dihydro-2H-3-benzoxocine derivatives. [, ]

Q8: Are there any computational studies on DHF?

A8: While the provided research papers focus primarily on experimental applications of DHF, computational studies could offer valuable insights into reaction mechanisms, conformational analysis, and interactions with other molecules.

Q9: How does the presence of electron-withdrawing groups affect DHF's reactivity?

A: While specific examples are not provided in the research excerpts, it's known that electron-withdrawing groups can significantly influence the reactivity of DHF in reactions like 1,3-dipolar cycloadditions. []

Q10: How does crosslinking with DHF affect the stability of materials?

A: Crosslinking chitosan with DHF enhances its mechanical properties, hydrophobicity, and resistance to enzymatic degradation, particularly under wet conditions. This improved stability makes DHF-crosslinked chitosan promising for applications like bone tissue engineering. []

Q11: Is DHF considered toxic?

A: While DHF-crosslinked materials have shown biocompatibility in in vitro and in vivo studies, more comprehensive toxicological data is needed for a complete safety assessment. []

Q12: Are DHF-crosslinked materials biodegradable?

A: Yes, DHF-crosslinked chitosan demonstrates biodegradability. For example, iodinated DHF-crosslinked fibers implanted in rabbits remained X-ray opaque for 60 days but with reduced intensity, indicating gradual degradation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.